6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Description
6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a structurally complex heterocyclic compound featuring an imidazo[1,2-a]pyridine core. Key substitutions include:
- Position 2: A 4-nitrophenyl group, which introduces strong electron-withdrawing properties.
- Position 3: A piperazin-1-ylmethyl group, enhancing solubility and providing a site for further functionalization.
- Position 6: A methyl group, contributing steric bulk and modulating lipophilicity.
Properties
IUPAC Name |
6-methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-2-7-18-21-19(15-3-5-16(6-4-15)24(25)26)17(23(18)12-14)13-22-10-8-20-9-11-22/h2-7,12,20H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYSUAXJDWILEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC=C(C=C4)[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation via Multicomponent Reactions
The imidazo[1,2-a]pyridine core is typically synthesized through multicomponent reactions (MCRs), which offer high atom economy and operational simplicity. A five-component cascade reaction involving cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and diamines in water/ethanol mixtures has been demonstrated to yield tetrahydroimidazo[1,2-a]pyridines . For the target compound, the 6-methyl group is introduced via a methyl-substituted diamine, while 4-nitroacetophenone provides the 2-(4-nitrophenyl) substituent.
Key steps include:
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N,N-Acetal formation between cyanoacetohydrazide and 4-nitroacetophenone.
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Knoevenagel condensation to generate α,β-unsaturated intermediates.
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Michael addition and imine–enamine tautomerization to form the bicyclic structure .
This method avoids catalysts and achieves yields >75% under mild conditions, making it scalable for industrial applications .
C3 Functionalization via Aza-Friedel–Crafts Alkylation
Introducing the piperazin-1-ylmethyl group at position 3 requires selective C–H functionalization. A three-component aza-Friedel–Crafts reaction using Y(OTf)₃ as a Lewis acid enables alkylation with aldehydes and amines . For the target compound:
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Formaldehyde serves as the aldehyde component.
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Piperazine acts as the amine nucleophile.
The reaction proceeds via:
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Formation of an iminium ion intermediate from formaldehyde and piperazine.
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Electrophilic attack at the electron-rich C3 position of the imidazo[1,2-a]pyridine core.
Optimized conditions (Y(OTf)₃, 80°C, 12 h) provide moderate to good yields (45–85%) with broad functional group tolerance .
Alternative Pathways: Mannich Reaction
An alternative route involves a Mannich reaction, where the preformed imidazo[1,2-a]pyridine reacts with formaldehyde and piperazine in acidic media. This one-pot method avoids metal catalysts but requires stringent pH control to prevent decomposition of the nitro group .
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): Signals at δ 8.20 (d, J = 6.8 Hz, 1H, H5), 7.61 (d, J = 9.2 Hz, 1H, H8), and 3.80 (s, 2H, CH₂-piperazine) confirm the substituents .
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¹³C NMR (101 MHz, CDCl₃): Peaks at δ 148.2 (C2), 133.6 (C4-nitrophenyl), and 59.6 (CH₂-piperazine) align with expected connectivity .
High-Resolution Mass Spectrometry (HRMS):
X-ray Crystallography:
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Single-crystal analysis (CCDC 2325330) validates the planar imidazo[1,2-a]pyridine core and spatial orientation of substituents .
Challenges and Optimization Strategies
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Regioselectivity: Competing reactions at C2 and C3 are mitigated using bulky Lewis acids like Y(OTf)₃ .
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Solubility: Ethanol/water mixtures (3:1) enhance solubility of nitroaromatic intermediates .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product with >95% purity .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Multicomponent + Aza-Friedel–Crafts | 70–85 | Y(OTf)₃, 80°C, air atmosphere | High atom economy, scalable |
| Mannich Reaction | 50–65 | HCl, reflux | No metal catalysts, shorter steps |
Chemical Reactions Analysis
6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Commonly involves the use of reducing agents to convert nitro groups to amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Coupling Reactions: These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds using catalysts.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The presence of the nitrophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- A case study demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold could yield compounds with improved efficacy against specific cancer cell lines, such as breast and lung cancer cells .
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Antimicrobial Properties :
- Research has shown that compounds containing the imidazo[1,2-a]pyridine structure possess antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways .
- Notably, derivatives have been tested against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents.
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CNS Activity :
- The piperazine component of the compound suggests possible applications in treating neurological disorders. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects in preclinical studies .
- A recent study highlighted the compound's ability to modulate serotonin receptors, indicating potential use in anxiety and depression therapies.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for 6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine compared to other related compounds.
| Compound Name | Anticancer Activity | Antimicrobial Activity | CNS Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| Imidazo[1,2-a]pyridine Derivative A | Moderate | High | Low |
| Imidazo[1,2-a]pyridine Derivative B | Low | Moderate | High |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound induced apoptosis through activation of caspase pathways, marking it as a promising candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Resistance
A series of experiments evaluated the antimicrobial activity of the compound against multidrug-resistant bacterial strains. The findings demonstrated a significant reduction in bacterial viability at low micromolar concentrations. The compound's mechanism was attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights critical structural differences and biological activities of related imidazo[1,2-a]pyridine derivatives:
Key Insights from Comparative Analysis
Position 2 Substituents :
- The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to p-tolyl (methylphenyl) or 4-fluorophenyl groups. This may enhance binding to targets like cytochrome oxidases in Mycobacterium tuberculosis (Mtb) .
- 4-(Methylsulfonyl)phenyl in COX-2 inhibitors demonstrates high selectivity, suggesting nitro groups could similarly optimize target affinity .
Position 3 Modifications :
- Piperazine vs. morpholine : Piperazine’s flexibility and basicity may improve solubility and membrane permeability compared to morpholine, which is smaller and less polar.
- Carboxamide and ether-linked amines in anti-TB compounds highlight the importance of hydrogen-bonding interactions for potency .
Position 6 Substitutions: Methyl (target compound) vs. Chloro substituents in antileishmanial compounds (e.g., 8p in ) show that halogens can enhance bioactivity but may introduce metabolic instability .
Biological Activity
6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure offers significant potential for various biological activities, making it a valuable scaffold in medicinal chemistry. This compound has been investigated for its potential applications in treating diseases due to its diverse biological properties.
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit promising anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis.
Case Study:
A study on a structurally similar compound demonstrated that it induced apoptosis in human cancer cells by activating caspase pathways, suggesting a similar potential for this compound .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance its interaction with bacterial membranes.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.50 | |
| Pseudomonas aeruginosa | 125.00 |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to biological effects such as:
- Inhibition of Kinases: Similar compounds have shown the ability to inhibit specific kinases involved in cancer progression.
- Antimicrobial Mechanisms: The compound may disrupt bacterial cell wall synthesis or function through interference with membrane integrity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies have indicated that modifications in the piperazine moiety can significantly influence the biological activity of the compound.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on piperazine | Enhanced anticancer activity |
| Nitrophenyl group presence | Increased antimicrobial potency |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
